molecular formula C17H9Cl5N2O3 B2840769 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone CAS No. 478064-45-8

2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone

Cat. No.: B2840769
CAS No.: 478064-45-8
M. Wt: 466.52
InChI Key: GOYQVSAKVUCJQG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trichloromethyl group, a dichlorophenyl group, and an isoxazole ring, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,6-dichlorobenzoyl chloride.

    Formation of the Pyrrole Ring: The pyrrole ring is formed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Final Assembly: The final step involves the coupling of the isoxazole and pyrrole intermediates with the trichloroacetyl group under appropriate conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dichloromethyl, monochloromethyl derivatives.

    Substitution: Azido, thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The dichlorophenyl and isoxazole moieties are particularly interesting for their interactions with biological targets.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and the isoxazole ring are key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-propanone: Similar structure but with a propanone group instead of ethanone.

    2,2,2-Trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-butanone: Contains a butanone group, offering different reactivity and biological activity.

Uniqueness

The uniqueness of 2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl5N2O3/c1-7-12(14(24-27-7)13-9(18)3-2-4-10(13)19)15(25)8-5-11(23-6-8)16(26)17(20,21)22/h2-6,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQVSAKVUCJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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